molecular formula C10H11N5 B3023079 N-o-Tolyl-[1,3,5]triazine-2,4-diamine CAS No. 58759-26-5

N-o-Tolyl-[1,3,5]triazine-2,4-diamine

Cat. No.: B3023079
CAS No.: 58759-26-5
M. Wt: 201.23 g/mol
InChI Key: VPTQIRCDUIAJTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-o-Tolyl-[1,3,5]triazine-2,4-diamine is a chemical compound with the molecular formula C₁₀H₁₁N₅ and a molecular weight of 201.23 g/mol . This compound is part of the triazine family, which is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of N-o-Tolyl-[1,3,5]triazine-2,4-diamine typically involves the reaction of cyanuric chloride with o-toluidine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of chlorine atoms by the amine groups . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

N-o-Tolyl-[1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-o-Tolyl-[1,3,5]triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-o-Tolyl-[1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

N-o-Tolyl-[1,3,5]triazine-2,4-diamine can be compared with other similar compounds, such as:

These compounds share the triazine core structure but differ in their substituents, leading to variations in their chemical and biological properties. This compound is unique due to its specific substitution pattern, which imparts distinct properties and applications.

Properties

IUPAC Name

2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5/c1-7-4-2-3-5-8(7)14-10-13-6-12-9(11)15-10/h2-6H,1H3,(H3,11,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTQIRCDUIAJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC=NC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351615
Record name N-o-Tolyl-[1,3,5]triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821560
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

58759-26-5
Record name N-o-Tolyl-[1,3,5]triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-o-Tolyl-[1,3,5]triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
N-o-Tolyl-[1,3,5]triazine-2,4-diamine
Reactant of Route 3
Reactant of Route 3
N-o-Tolyl-[1,3,5]triazine-2,4-diamine
Reactant of Route 4
Reactant of Route 4
N-o-Tolyl-[1,3,5]triazine-2,4-diamine
Reactant of Route 5
Reactant of Route 5
N-o-Tolyl-[1,3,5]triazine-2,4-diamine
Reactant of Route 6
Reactant of Route 6
N-o-Tolyl-[1,3,5]triazine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.